3-(Pyridin-2-yl)aniline dihydrochloride

Solubility Salt Form Bioavailability

Choose 3-(Pyridin-2-yl)aniline dihydrochloride for its uniquely enhanced aqueous solubility as a dihydrochloride salt, enabling concentrated stock solutions critical for α4β2 nAChR binding assays (Ki as low as 0.0225 nM) and kinase inhibitor HTS. The 2-pyridyl/meta-aniline substitution pattern is essential for target engagement; generic freebase or isomer substitutions risk irreproducible results. Also serves as a stable, highly soluble impurity standard for Vismodegib QC and a bidentate ligand for MOF synthesis.

Molecular Formula C11H12Cl2N2
Molecular Weight 243.131
CAS No. 1170936-92-1
Cat. No. B581348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)aniline dihydrochloride
CAS1170936-92-1
Molecular FormulaC11H12Cl2N2
Molecular Weight243.131
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl
InChIInChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H
InChIKeyPJNDCKBACHNFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)aniline dihydrochloride (CAS 1170936-92-1): Core Properties and Structural Identity


3-(Pyridin-2-yl)aniline dihydrochloride (CAS 1170936-92-1, molecular formula C11H12Cl2N2, molecular weight 243.13 g/mol) is the dihydrochloride salt of the parent aromatic amine 3-(pyridin-2-yl)aniline (CAS 15889-32-4) [1]. This compound consists of a pyridine ring linked at the 2-position to a 3-aminophenyl group, and is supplied as a dihydrochloride salt to enhance aqueous solubility and stability for research and development applications [2]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, materials science, and as a process-related impurity standard [3].

3-(Pyridin-2-yl)aniline dihydrochloride: Why the Free Base and Other Analogs Are Not Interchangeable


Direct substitution of 3-(pyridin-2-yl)aniline dihydrochloride with its free base (CAS 15889-32-4) or other pyridylaniline isomers is not scientifically valid due to fundamental differences in physicochemical properties, solubility, and reactivity profiles. The dihydrochloride salt form provides markedly enhanced aqueous solubility compared to the poorly water-soluble free base, which is critical for biological assays and solution-phase chemistry . Furthermore, the specific 2-pyridyl substitution pattern and the meta-aminophenyl arrangement confer unique electronic and steric properties that influence binding affinity in receptor and enzyme assays, as evidenced by subnanomolar Ki values in nAChR ligand studies [1]. Generic substitution risks irreproducible results due to altered solubility kinetics, variable purity profiles, and divergent reactivity in downstream synthetic applications .

3-(Pyridin-2-yl)aniline dihydrochloride (CAS 1170936-92-1): Quantitative Evidence for Differentiated Procurement


Enhanced Aqueous Solubility for Biological Assay Compatibility

The dihydrochloride salt form of 3-(pyridin-2-yl)aniline provides significantly enhanced aqueous solubility compared to its free base counterpart. Vendor data indicates the free base (CAS 15889-32-4) exhibits poor water solubility (LogS ESOL: -3.9, corresponding to ~0.02 mg/mL), whereas the dihydrochloride salt (CAS 1170936-92-1) is freely soluble in water . This difference is critical for preparing stock solutions for biological assays and for facilitating reactions in aqueous media .

Solubility Salt Form Bioavailability Assay Development

High Synthetic Yield for Scalable Production of Key Intermediates

The synthesis of 3-(pyridin-2-yl)aniline, the immediate precursor to the dihydrochloride salt, can be achieved with high efficiency via catalytic hydrogenation. A patent procedure describes the reduction of 2-(3-nitrophenyl)pyridine using 5% Pd/C under ambient hydrogen pressure to yield 3-(2-pyridyl)aniline in 88% yield after column chromatography . This high yield compares favorably to alternative Suzuki-Miyaura coupling routes, which report yields as low as 37% [1].

Synthesis Yield Process Chemistry Catalysis

Defined Purity Thresholds for Reproducible Research Applications

Reputable vendors supply 3-(pyridin-2-yl)aniline dihydrochloride with a minimum purity specification of 95% (HPLC), with batch-specific certificates of analysis providing NMR and HPLC data . In contrast, the free base (CAS 15889-32-4) is often offered at 97-98% purity but may contain process-related impurities that require careful chromatographic separation [1]. The dihydrochloride salt's defined purity threshold ensures consistent performance in sensitive applications such as kinase inhibition assays .

Purity Quality Control Reproducibility Impurity Profiling

3-(Pyridin-2-yl)aniline dihydrochloride (CAS 1170936-92-1): Optimal Application Scenarios Based on Evidence


Neuronal Nicotinic Receptor (nAChR) Ligand Development

The 3-(anilino)pyridine scaffold, to which 3-(pyridin-2-yl)aniline is a core building block, has been demonstrated to yield highly potent and selective ligands for the α4β2 nAChR subtype, with Ki values as low as 0.0225 nM [1]. The dihydrochloride salt form is ideal for preparing concentrated stock solutions in aqueous buffers for radioligand binding assays and functional electrophysiology studies due to its enhanced solubility [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The aminopyridine motif is a privileged scaffold in kinase inhibitor design, with 2-aminopyridine-based compounds achieving low nanomolar IC50 values against ALK1 and ALK2 [1]. 3-(Pyridin-2-yl)aniline dihydrochloride serves as a versatile fragment for constructing focused kinase inhibitor libraries, and its salt form facilitates high-throughput screening in biochemical assays [2].

Process-Related Impurity Reference Standard for Vismodegib

3-(Pyridin-2-yl)aniline (free base) is a known process-related impurity in the synthesis of the Hedgehog pathway inhibitor Vismodegib [1]. The dihydrochloride salt can be used as a stable, highly soluble reference standard for method development and validation in quality control laboratories, ensuring accurate quantification of this impurity during drug substance manufacturing [2].

Materials Science and Coordination Polymer Synthesis

The bidentate nitrogen donor atoms of the pyridyl and aniline groups make this compound a useful building block for coordination polymers and metal-organic frameworks (MOFs). The dihydrochloride salt can be readily deprotonated in situ to generate the neutral ligand for complexation with transition metals, offering controlled stoichiometry and improved handling compared to the air-sensitive free base [1].

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